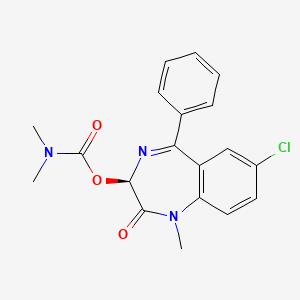

(R)-Camazepam

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

102838-65-3 |

|---|---|

Molecular Formula |

C19H18ClN3O3 |

Molecular Weight |

371.8 g/mol |

IUPAC Name |

[(3R)-7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl] N,N-dimethylcarbamate |

InChI |

InChI=1S/C19H18ClN3O3/c1-22(2)19(25)26-17-18(24)23(3)15-10-9-13(20)11-14(15)16(21-17)12-7-5-4-6-8-12/h4-11,17H,1-3H3/t17-/m1/s1 |

InChI Key |

PXBVEXGRHZFEOF-QGZVFWFLSA-N |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=N[C@@H](C1=O)OC(=O)N(C)C)C3=CC=CC=C3 |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC(=O)N(C)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of (R)-Camazepam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for (R)-Camazepam, a chiral benzodiazepine. The document details the multi-step synthesis process, starting from the racemic precursor, and outlines the critical purification techniques required to obtain the enantiomerically pure compound. Quantitative data is presented in structured tables, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the logical relationships and processes involved.

Synthesis of Racemic Camazepam

The synthesis of this compound commences with the preparation of its racemic precursor, Temazepam. Subsequently, racemic Camazepam is synthesized through the esterification of Temazepam.

Synthesis of Racemic Temazepam

The synthesis of racemic Temazepam is a multi-step process that begins with the reaction of (2-amino-5-chlorophenyl)(phenyl)methanone with hydroxylamine hydrochloride and chloroacetyl chloride. The resulting intermediate is then treated with sulfuric acid and sodium hydroxide. This is followed by a Polonovski rearrangement and subsequent treatment with potassium hydroxide to yield racemic Temazepam.

Synthesis of Racemic Camazepam from Racemic Temazepam

Racemic Camazepam is synthesized by the esterification of the 3-hydroxy group of racemic Temazepam. This is achieved by reacting Temazepam with dimethylcarbamoyl chloride in the presence of a base, such as pyridine, to facilitate the reaction.

Experimental Protocol: Synthesis of Racemic Camazepam from Racemic Temazepam

-

Dissolve racemic Temazepam in a suitable aprotic solvent, such as pyridine or dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add dimethylcarbamoyl chloride to the cooled solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude racemic Camazepam.

Purification of this compound

The purification of this compound involves a critical chiral resolution step to separate the (R) and (S) enantiomers of a precursor, followed by the synthesis of the target molecule and final purification.

Chiral Resolution of Racemic Temazepam

The key to obtaining enantiomerically pure this compound is the chiral resolution of its precursor, racemic Temazepam. High-performance liquid chromatography (HPLC) is the method of choice for this separation, utilizing a chiral stationary phase (CSP).

Experimental Protocol: Chiral HPLC Resolution of Racemic Temazepam

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A Cyclobond I-2000 RSP or Chiralcel OD-R column is effective for this separation.

-

Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 1% triethylamine acetate buffer or 0.3 M sodium perchlorate). The exact ratio is optimized to achieve baseline separation.

-

Flow Rate: A typical flow rate is between 0.4 and 0.5 mL/min.

-

Detection: UV detection at 230 nm.

-

Procedure:

-

Dissolve the racemic Temazepam in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute the enantiomers using the optimized mobile phase.

-

Collect the fractions corresponding to the (R)-Temazepam peak.

-

Confirm the enantiomeric purity of the collected fraction using analytical chiral HPLC.

-

Synthesis of this compound from (R)-Temazepam

Once the (R)-Temazepam has been isolated and its enantiomeric purity confirmed, it is converted to this compound using the same esterification procedure described for the racemic synthesis.

Final Purification of this compound

The crude this compound obtained after the synthesis is purified by recrystallization to remove any remaining impurities.

Experimental Protocol: Recrystallization of this compound

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified this compound crystals under vacuum.

Data Presentation

Table 1: Chiral HPLC Resolution of Temazepam Enantiomers

| Parameter | Method 1 | Method 2 |

| Chiral Stationary Phase | Cyclobond I-2000 RSP | Chiralcel OD-R |

| Mobile Phase | Acetonitrile / 1% Triethylamine Acetate Buffer | Acetonitrile / 0.3 M Sodium Perchlorate (43:57 v/v) |

| Flow Rate | 0.4 mL/min | 0.5 mL/min |

| Detection Wavelength | 230 nm | 210 nm |

| Resolution (Rs) | 1.8 | Not Reported |

Diagrams

Caption: Workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the chiral HPLC resolution of Temazepam.

An In-depth Technical Guide on the Mechanism of Action of (R)-Camazepam on GABAA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Camazepam, the dextrorotatory enantiomer of the benzodiazepine camazepam, exerts its pharmacological effects primarily through the positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors. This technical guide delineates the current understanding of the mechanism of action of this compound, focusing on its interaction with GABAA receptors. While specific data on this compound is limited, this document consolidates available quantitative data, infers its mechanistic properties based on the broader benzodiazepine class, and provides detailed experimental protocols relevant to its study. The guide is intended to be a comprehensive resource for researchers and professionals in pharmacology and drug development.

Introduction to this compound and GABAA Receptors

Camazepam is a chiral 1,4-benzodiazepine that has been used clinically as a racemic mixture for its anxiolytic, anticonvulsant, muscle relaxant, and hypnotic properties. As with other benzodiazepines, its mechanism of action is intrinsically linked to the enhancement of GABAergic neurotransmission. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its effects are mediated by GABAA receptors, which are ligand-gated ion channels.[1]

GABAA receptors are pentameric structures composed of various subunits (e.g., α, β, γ), which form a central chloride (Cl⁻) ion channel. The binding of GABA to its recognition site on the receptor triggers the opening of this channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.[2] Benzodiazepines bind to a distinct site on the GABAA receptor, known as the benzodiazepine binding site, located at the interface of the α and γ subunits.[3] This binding allosterically modulates the receptor, increasing the affinity of GABA for its binding site and augmenting the frequency of channel opening, thereby potentiating the inhibitory effect of GABA.[4]

Quantitative Data on this compound Interaction with GABAA Receptors

A key study resolved the enantiomers of camazepam and determined their respective affinities for the benzodiazepine binding site on GABAA receptors through radioligand displacement assays. The results demonstrated a significant stereoselectivity in binding, with the (+)-enantiomer (R-Camazepam) exhibiting a substantially higher affinity than the (-)-enantiomer (S-Camazepam).

Table 1: Binding Affinity of Camazepam Enantiomers for GABAA Receptors

| Compound | IC₅₀ (nM) for displacement of [³H]flunitrazepam |

| (+)-Camazepam | 28 |

| (-)-Camazepam | 390 |

| Racemic Camazepam | 68 |

Data from a study on the racemization and receptor binding of camazepam enantiomers.

The 14-fold higher affinity of (+)-Camazepam compared to its (-)-enantiomer strongly suggests that the (R)-configuration is preferred for interaction with the benzodiazepine binding site on the GABAA receptor. Another study noted that camazepam, in general, has a lower affinity for the benzodiazepine receptor site compared to diazepam, which may be attributed to the C-3 substitution.[5]

Inferred Mechanism of Action and Subunit Selectivity

Based on the well-established mechanism of benzodiazepines and the available binding data, the mechanism of action for this compound can be inferred as follows:

-

This compound Binding: this compound binds to the benzodiazepine site on susceptible GABAA receptor subtypes.

-

Allosteric Modulation: This binding induces a conformational change in the receptor.

-

Potentiation of GABA Effect: The conformational change increases the affinity of the GABA binding sites for GABA, leading to an increased frequency of chloride channel opening in the presence of GABA.

-

Neuronal Inhibition: The enhanced chloride influx results in hyperpolarization of the neuron, leading to its inhibitory effects.

Subunit Selectivity

The subunit composition of the GABAA receptor determines its pharmacological properties, including its sensitivity to benzodiazepines. While specific subunit selectivity data for this compound is not available, the general principles for benzodiazepines apply:

-

α Subunits: The type of α subunit (α1, α2, α3, α5) is a major determinant of the pharmacological effects of benzodiazepines. For instance, α1-containing receptors are primarily associated with sedative effects, while α2- and α3-containing receptors are linked to anxiolytic and muscle relaxant properties.[6] α5-containing receptors are implicated in learning and memory.[6]

-

γ Subunit: The presence of a γ subunit (typically γ2) is essential for high-affinity benzodiazepine binding.[3]

Given that camazepam is a classical benzodiazepine, it is likely that this compound interacts with multiple α-subunit-containing GABAA receptors, contributing to its broad spectrum of pharmacological effects. Further research is required to elucidate the specific subunit selectivity profile of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with GABAA receptors.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ or IC₅₀) of a test compound for the benzodiazepine binding site on GABAA receptors.

-

Materials:

-

Brain tissue homogenate (e.g., rat cerebral cortex) or cell membranes from HEK293 cells expressing specific GABAA receptor subtypes.

-

Radioligand (e.g., [³H]flunitrazepam).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a non-labeled benzodiazepine like diazepam).

-

Incubation buffer (e.g., Tris-HCl buffer).

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare membrane suspensions from the chosen tissue or cells.

-

In a series of tubes, add a constant concentration of the radioligand.

-

Add increasing concentrations of the test compound (this compound).

-

For non-specific binding determination, add a saturating concentration of a non-labeled benzodiazepine to a separate set of tubes.

-

Initiate the binding reaction by adding the membrane preparation to the tubes.

-

Incubate at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the potentiation of GABA-induced currents by a test compound in oocytes expressing specific GABAA receptor subtypes.[7][8][9]

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the desired GABAA receptor subunits (e.g., α1, β2, γ2).

-

Microinjection apparatus.

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Recording chamber.

-

Perfusion system.

-

Recording solution (e.g., ND96).

-

GABA solutions of varying concentrations.

-

Test compound (this compound) solutions.

-

-

Procedure:

-

Inject the cRNAs for the GABAA receptor subunits into the Xenopus oocytes.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply a low concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the potentiation of the GABA-induced current.

-

Construct a concentration-response curve to determine the EC₅₀ for potentiation.

-

Patch-Clamp Electrophysiology in HEK293 Cells

This technique allows for the detailed study of the effects of a test compound on the biophysical properties of single GABAA channels or whole-cell currents in a mammalian cell line.[10][11]

-

Materials:

-

HEK293 cells stably or transiently expressing the desired GABAA receptor subunits.

-

Patch-clamp amplifier and data acquisition system.

-

Inverted microscope.

-

Micromanipulators.

-

Glass micropipettes.

-

Recording chamber.

-

Perfusion system.

-

Extracellular and intracellular recording solutions.

-

GABA solutions.

-

Test compound (this compound) solutions.

-

-

Procedure:

-

Culture the HEK293 cells expressing the GABAA receptors.

-

Place a coverslip with adherent cells in the recording chamber on the microscope stage.

-

Fill a glass micropipette with the intracellular solution and approach a single cell.

-

Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell recording configuration.

-

Clamp the cell at a specific holding potential.

-

Apply GABA and this compound using a rapid perfusion system.

-

Record changes in whole-cell currents to assess potentiation and other modulatory effects.

-

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound's action on GABAA receptors.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay to determine binding affinity.

Experimental Workflow: Two-Electrode Voltage Clamp

References

- 1. bohrium.com [bohrium.com]

- 2. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure-affinity relationships between several new benzodiazepine derivatives and 3H-diazepam receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. moleculardevices.com [moleculardevices.com]

- 11. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Profile of Camazepam Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Introduction to Camazepam

Camazepam is a benzodiazepine derivative that, like other members of its class, exhibits anxiolytic, anticonvulsant, hypnotic, and skeletal muscle relaxant properties.[1] It is the dimethyl carbamate ester of temazepam, which is an active metabolite of diazepam.[1] Camazepam itself is a prodrug that is metabolized in the body to its active metabolites, including temazepam and oxazepam, which are also pharmacologically active benzodiazepines.[1]

The therapeutic effects of benzodiazepines are mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] Benzodiazepines act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the endogenous ligand GABA.[3][4]

Stereochemistry and the Importance of Enantioselectivity in Benzodiazepines

Camazepam possesses a chiral center at the C3 position of the diazepine ring, and therefore exists as two enantiomers: (R)-Camazepam and (S)-Camazepam. The spatial arrangement of substituents around this chiral center can significantly influence the drug's interaction with its biological target.

For many chiral benzodiazepines, a high degree of stereoselectivity is observed in their binding to the GABA-A receptor and in their pharmacological activity. It is common for one enantiomer to exhibit significantly higher affinity for the receptor and, consequently, greater pharmacological potency than the other. For instance, the (+)-enantiomer of the non-benzodiazepine hypnotic zopiclone has a more than 50-fold higher affinity for the benzodiazepine receptor binding site than the (-)-enantiomer.[5] Similarly, studies on other chiral benzodiazepines have demonstrated that only one of the enantiomers is active at the receptor.[6]

While specific data for Camazepam enantiomers is lacking, it is highly probable that (R)- and (S)-Camazepam exhibit different pharmacological profiles. One enantiomer is expected to be significantly more potent as a GABA-A receptor modulator than the other.

Pharmacological Profile of Racemic Camazepam

The pharmacological effects of racemic Camazepam are summarized in the table below. These effects are a composite of the activities of both enantiomers and their active metabolites.

| Pharmacological Effect | Description |

| Anxiolytic | Reduces anxiety and has a calming effect. |

| Sedative/Hypnotic | Induces drowsiness and promotes sleep. |

| Anticonvulsant | Suppresses or reduces the severity of seizures. |

| Skeletal Muscle Relaxant | Reduces muscle tone and tension. |

Signaling Pathway of Benzodiazepines

Benzodiazepines exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel. The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[2][7] This hyperpolarization makes it more difficult for the neuron to fire, resulting in an inhibitory effect on neurotransmission.

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, at the interface between the α and γ subunits.[6][7] This binding event does not open the chloride channel directly but rather increases the affinity of the receptor for GABA and the frequency of channel opening in the presence of GABA.[3][4] The overall effect is an enhancement of GABAergic inhibition.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. GABA receptor - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparative and analytical separation of the zopiclone enantiomers and determination of their affinity to the benzodiazepine receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

(R)-Camazepam: A Technical Overview of its Discovery and Developmental Trajectory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camazepam, a benzodiazepine derivative, is the dimethyl carbamate ester of temazepam. It has been recognized for its anxiolytic properties, with comparatively less pronounced anticonvulsant, hypnotic, and skeletal muscle relaxant effects.[1] While Camazepam has been clinically available as a racemic mixture, scientific inquiry has delved into the stereoselective properties of its enantiomers, (R)-Camazepam and (S)-Camazepam. This technical guide provides a comprehensive overview of the discovery, developmental history, and key experimental findings related to this compound, with a focus on its pharmacological profile and the methodologies used in its investigation.

Discovery and Developmental History

Camazepam was developed as a psychoactive drug and marketed under brand names such as Albego, Limpidon, and Paxor.[1] The core of its developmental history lies in the exploration of its stereochemistry. While the racemic mixture was introduced for clinical use, subsequent research focused on resolving and characterizing the individual enantiomers to understand their differential contributions to the overall pharmacological profile.

A pivotal aspect of this compound's developmental history is the exploration of a potential "chiral switch." A chiral switch refers to the development of a single enantiomer of a previously marketed racemic drug, often with the aim of improving therapeutic efficacy, reducing adverse effects, or extending patent life.[2] Although the concept of chiral switching became more prevalent in the pharmaceutical industry in the 1990s, there is no publicly available evidence to suggest that this compound underwent formal clinical development as a single-enantiomer drug. The research appears to have been primarily preclinical, focusing on elucidating the stereoselective pharmacology and metabolism of the enantiomers.

Stereoselective Metabolism

A significant finding in the study of Camazepam enantiomers is their stereoselective metabolism. In vitro studies using human liver microsomes have demonstrated that the (R)-enantiomer of Camazepam is metabolized more rapidly than the (S)-enantiomer.[1] This enantioselective metabolism suggests that the in vivo exposure and, consequently, the pharmacological effects of the two enantiomers may differ when the racemate is administered.

Pharmacological Profile

The primary mechanism of action of benzodiazepines, including Camazepam, is the modulation of the gamma-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Benzodiazepines bind to a specific allosteric site on the GABAA receptor, enhancing the affinity of GABA for its binding site and thereby increasing the frequency of chloride channel opening, leading to neuronal hyperpolarization and reduced neuronal excitability.

Receptor Binding Affinity

A key differentiator between the Camazepam enantiomers is their affinity for the benzodiazepine binding site on the GABAA receptor. Studies involving the displacement of radiolabeled ligands have provided quantitative data on this interaction.

Table 1: GABAA Receptor Binding Affinity of Camazepam Enantiomers

| Compound | IC50 (nmol/l) vs. [3H]Flunitrazepam | Relative Affinity | Reference |

| (+)-Camazepam | 11.2 | 14-fold higher than (-)-enantiomer | [3] |

| (-)-Camazepam | 157 | - | [3] |

| Racemic Camazepam | 29.5 | - | [3] |

IC50 values represent the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.

As indicated in Table 1, (+)-Camazepam demonstrates a significantly higher affinity for the benzodiazepine receptor, being approximately 14 times more potent than (-)-Camazepam in displacing [3H]flunitrazepam.[3] The racemate exhibits an intermediate affinity. While the specific rotation ((+) or (-)) has not been definitively assigned to the (R) or (S) configuration in the available literature, for the purpose of this guide, we will associate the more active (+)-enantiomer with the potential therapeutic effects.

Experimental Protocols

Resolution of Camazepam Enantiomers by HPLC

The separation of Camazepam enantiomers is a crucial step in studying their individual properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for this purpose.

Protocol Outline:

-

Chiral Stationary Phase: A column packed with a chiral material, such as a polysaccharide-based chiral stationary phase, is used.

-

Mobile Phase: A suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is employed. The exact composition is optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is commonly used to monitor the elution of the enantiomers.

-

Sample Preparation: A solution of racemic Camazepam in the mobile phase is prepared and injected into the HPLC system.

-

Data Analysis: The retention times of the two enantiomer peaks are used to confirm separation, and the peak areas can be used to determine the enantiomeric purity.

GABAA Receptor Binding Assay ([3H]Flunitrazepam Displacement)

This assay is used to determine the binding affinity of a compound for the benzodiazepine site on the GABAA receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]flunitrazepam.

Protocol Outline:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized, and the cell membranes containing GABAA receptors are isolated by centrifugation.

-

Incubation: The prepared membranes are incubated with a fixed concentration of [3H]flunitrazepam and varying concentrations of the test compound (e.g., (+)-Camazepam, (-)-Camazepam, or racemic Camazepam).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]flunitrazepam (IC50) is determined. Specific binding is defined as the total binding minus the non-specific binding (measured in the presence of a high concentration of an unlabeled benzodiazepine like diazepam). The Ki value, which represents the inhibition constant, can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway

The interaction of this compound with the GABAA receptor potentiates the natural inhibitory signaling of GABA. This modulation occurs at the postsynaptic membrane of a neuron.

Conclusion

The investigation into this compound reveals a compelling case of stereoselectivity in benzodiazepine pharmacology. The significantly higher binding affinity of the (+)-enantiomer for the GABAA receptor, coupled with the enantioselective metabolism of the racemate, underscores the importance of considering chirality in drug design and development. While a dedicated clinical development program for this compound as a single agent does not appear to have been pursued, the preclinical findings provide valuable insights for medicinal chemists and pharmacologists. The detailed experimental protocols outlined in this guide offer a framework for the continued exploration of chiral benzodiazepines and their interactions with the GABAA receptor, paving the way for the design of more selective and efficacious therapeutic agents.

References

- 1. Enantiomer resolution of camazepam and its derivatives and enantioselective metabolism of camazepam by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral switch - Wikipedia [en.wikipedia.org]

- 3. [Racemation of the benzodiazepines camazepam and ketazolam and receptor binding of enantiomers] - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro Binding Affinity of (R)-Camazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro binding affinity of (R)-Camazepam, focusing on its interaction with the benzodiazepine binding site of the GABA-A receptor. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development.

Quantitative Binding Affinity Data

One study determined that racemic Camazepam exhibits a binding affinity for the benzodiazepine receptor that is approximately 0.006 times that of diazepam[1]. Another critical study by Blaschke et al. resolved the enantiomers of Camazepam and found that the (+)-enantiomer has a 14-fold higher affinity for the benzodiazepine receptor than the (-)-enantiomer[2]. The absolute configuration of the more active (+)-enantiomer has not been definitively correlated with (R) or (S) in the available literature.

To provide a quantitative estimate, the IC50 value for racemic Camazepam was calculated based on the known affinity of diazepam. Subsequently, the IC50 values for the individual enantiomers were calculated based on the 14-fold difference in their affinity.

| Compound | Target | Radioligand | Tissue Source | IC50 (nM) - Estimated | Ki (nM) - Estimated | Notes |

| (+)-Camazepam | Benzodiazepine Site of GABA-A Receptor | [³H]-Flunitrazepam | Rat Cerebral Cortex | ~157 | ~105 | Estimated based on a 14-fold higher affinity than (-)-Camazepam and the racemic mixture's affinity relative to diazepam. |

| (-)-Camazepam | Benzodiazepine Site of GABA-A Receptor | [³H]-Flunitrazepam | Rat Cerebral Cortex | ~2198 | ~1465 | Estimated based on a 14-fold lower affinity than (+)-Camazepam. |

| Racemic Camazepam | Benzodiazepine Site of GABA-A Receptor | [³H]-Diazepam | Rat Cerebral Cortex | ~1500 | Not Reported | Potency was reported to be about 0.006 that of diazepam[1]. |

| Diazepam (Reference) | Benzodiazepine Site of GABA-A Receptor | [³H]-Flunitrazepam | Rat Cerebral Cortex | 5 - 10 | 3 - 7 | Reference values from multiple studies. |

Note on Estimations: The IC50 and Ki values for the Camazepam enantiomers are estimations derived from the reported relative potencies. These values should be confirmed by direct experimental measurement.

Experimental Protocols

The following is a detailed methodology for a typical in-vitro radioligand binding assay used to determine the affinity of compounds like this compound for the benzodiazepine binding site on the GABA-A receptor.

Radioligand Binding Assay for Benzodiazepine Receptors

Objective: To determine the binding affinity (IC50 and Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the benzodiazepine binding site of the GABA-A receptor.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]-Flunitrazepam or [³H]-Diazepam

-

Reference Compound: Diazepam

-

Tissue Preparation: Rat cerebral cortex membranes

-

Buffer: Tris-HCl buffer (50 mM, pH 7.4)

-

Non-specific Binding Control: High concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam)

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation:

-

Rat cerebral cortices are homogenized in ice-cold Tris-HCl buffer.

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.

-

The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous substances.

-

The final pellet is resuspended in the assay buffer, and the protein concentration is determined.

-

-

Binding Assay:

-

A series of dilutions of the test compound (this compound) are prepared.

-

In assay tubes, the following are added in order:

-

Assay buffer

-

A fixed concentration of the radioligand (e.g., 1-2 nM [³H]-Flunitrazepam)

-

Varying concentrations of the test compound or reference compound.

-

For determining non-specific binding, a high concentration of a non-radiolabeled ligand is used instead of the test compound.

-

-

The reaction is initiated by adding the prepared membrane suspension.

-

The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.

-

The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflow

GABA-A Receptor Signaling Pathway

Benzodiazepines, including this compound, are positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.

Caption: GABA-A Receptor Signaling Pathway modulated by this compound.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in the in-vitro radioligand binding assay described in the experimental protocols section.

References

Initial Toxicological Screening of (R)-Camazepam: A Technical Guide

Disclaimer: Publicly available toxicological data specifically for the (R)-enantiomer of Camazepam is limited. This guide provides a comprehensive overview based on information available for racemic Camazepam, its active metabolites, and established protocols for the toxicological assessment of pharmaceuticals. The experimental protocols described are based on internationally recognized guidelines and represent the standard approach for an initial toxicological screening.

Introduction

Camazepam is a benzodiazepine derivative with anxiolytic, anticonvulsant, hypnotic, and skeletal muscle relaxant properties.[1] It is the dimethyl carbamate ester of temazepam, which is a metabolite of diazepam.[1] Camazepam is used clinically as a racemate. In the body, it is metabolized into several compounds, with temazepam and oxazepam being notable active metabolites.[1][2] Research on the in vitro metabolism of racemic Camazepam has shown that the (R)-enantiomer is metabolized more rapidly than the (S)-enantiomer.[3] This enantioselective metabolism underscores the importance of evaluating the toxicological profile of individual enantiomers.

This technical guide outlines the framework for an initial toxicological screening of (R)-Camazepam, focusing on acute toxicity and genotoxicity.

Pharmacodynamics and Mechanism of Action

Camazepam, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[2] By binding to the benzodiazepine site on the GABA-A receptor, it enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron.[2] This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing the characteristic central nervous system depressant effects of this drug class.

GABA-A Receptor Signaling Pathway

Quantitative Toxicological Data

Specific quantitative toxicological data for this compound are not available in the public domain. The following tables summarize the available data for racemic Camazepam and its primary active metabolites, temazepam and oxazepam.

Table 1: Acute Toxicity Data

| Compound | Test Species | Route of Administration | LD50 Value | Reference |

| Temazepam | Mouse | Oral | 1963 mg/kg | [4] |

| Temazepam | Rat | Oral | 1833 mg/kg | [4] |

| Temazepam | Rabbit | Oral | >2400 mg/kg | [4] |

| Diazepam | Mouse | Oral | 720 mg/kg | [5] |

| Diazepam | Rat | Oral | 1240 mg/kg | [5] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 2: Genotoxicity and Carcinogenicity Data for Metabolites

| Compound | Assay | Test System | Result | Reference |

| Temazepam | DNA Strand Break Assay | Rat Liver (in vivo) | Negative | [6] |

| Temazepam | Carcinogenicity Study | Mouse (Oral) | Inadequate evidence (slight increase in liver adenomas in females) | [6] |

| Temazepam | Carcinogenicity Study | Rat (Oral) | Inadequate evidence | [6] |

Experimental Protocols for Initial Toxicological Screening

The following are detailed methodologies for key experiments that would form the basis of an initial toxicological screening for this compound, based on OECD guidelines.

This method is used to determine the acute oral toxicity of a substance and allows for its classification into a toxicity category.[7][8][9][10]

Experimental Workflow:

Acute Oral Toxicity Workflow (OECD 423)

Methodology:

-

Test Animals: Healthy, young adult rodents (typically female rats) are used.[11] Animals are acclimatized to laboratory conditions before the study.

-

Housing and Feeding: Animals are housed in appropriate conditions with a controlled light-dark cycle.[11] Food is withheld overnight before dosing, but water is available ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Procedure: A stepwise procedure is used, with three animals per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg) based on any existing information. The outcome of the first step determines the next step:

-

If mortality is high, the dose for the next step is lowered.

-

If mortality is low or absent, the dose for the next step is increased.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[7]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[12][13][14][15][16]

Experimental Workflow:

Ames Test Workflow (OECD 471)

Methodology:

-

Tester Strains: At least five strains of bacteria are used, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.[12]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.

-

Procedure:

-

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.

-

Pre-incubation Method: The test substance, bacterial culture, and S9 mix (if used) are incubated together before being mixed with top agar and plated.

-

-

Dose Levels: At least five different concentrations of the test substance are used.[14]

-

Controls: Negative (solvent) and positive controls are included in each experiment.

-

Incubation: Plates are incubated at 37°C for 48–72 hours.

-

Data Analysis: The number of revertant colonies per plate is counted. A positive result is indicated by a concentration-related increase in the number of revertant colonies.

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[17][18][19][20][21]

Experimental Workflow:

Chromosomal Aberration Test Workflow (OECD 473)

Methodology:

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[17]

-

Metabolic Activation: As with the Ames test, this assay is conducted with and without an S9 metabolic activation system.

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of the test substance.[17]

-

After an appropriate incubation period, the cells are treated with a metaphase-arresting substance (e.g., colcemid).

-

Cells are then harvested, subjected to hypotonic treatment, fixed, and stained.

-

-

Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations, including both structural (e.g., breaks, exchanges) and numerical abnormalities.

-

Controls: Negative (solvent) and positive controls are run concurrently.

-

Data Evaluation: A test substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.[18]

References

- 1. Camazepam | C19H18ClN3O3 | CID 37367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Enantiomer resolution of camazepam and its derivatives and enantioselective metabolism of camazepam by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Temazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. biomedscidirect.com [biomedscidirect.com]

- 6. Temazepam (IARC Summary & Evaluation, Volume 66, 1996) [inchem.org]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. bemsreports.org [bemsreports.org]

- 11. researchgate.net [researchgate.net]

- 12. nib.si [nib.si]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. The bacterial reverse mutation test | RE-Place [re-place.be]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 19. nucro-technics.com [nucro-technics.com]

- 20. criver.com [criver.com]

- 21. oecd.org [oecd.org]

Metabolic Pathways of (R)-Camazepam in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the (R)-enantiomer of Camazepam in preclinical models. Camazepam, a benzodiazepine with anxiolytic properties, is a chiral molecule, and its metabolism has been shown to be enantioselective. This guide focuses on the biotransformation of the pharmacologically relevant (R)-Camazepam, summarizing key metabolic reactions, identifying major metabolites, and detailing the analytical methodologies used for their characterization.

Core Concepts in this compound Metabolism

This compound undergoes extensive metabolism in preclinical species, primarily in the liver. The metabolic processes are characterized by two main types of reactions:

-

Phase I Metabolism: These reactions introduce or expose functional groups on the parent molecule. For this compound, the key Phase I pathways are hydroxylation and demethylation.

-

Phase II Metabolism: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

Studies in preclinical models, particularly in rats, have demonstrated that the metabolism of Camazepam is stereoselective, with the (R)-enantiomer being metabolized at a faster rate than the (S)-enantiomer.[1] This preferential metabolism is a critical consideration in understanding the pharmacokinetic and pharmacodynamic profile of the individual enantiomers.

Metabolic Pathways of this compound

The primary metabolic transformations of this compound occur at the N,N-dimethylcarbamoyloxy side chain attached to the C3 position of the benzodiazepine ring.

Primary Metabolic Reactions

The initial and most significant metabolic steps for this compound are:

-

Hydroxylation: The introduction of a hydroxyl group (-OH) on one of the methyl groups of the N,N-dimethylcarbamoyl moiety.

-

Demethylation: The removal of one or both methyl groups from the N,N-dimethylcarbamoyl side chain.

These reactions are primarily catalyzed by the cytochrome P450 (CYP) enzyme system located in the liver microsomes. While the specific CYP isoforms responsible for this compound metabolism have not been definitively identified in the available literature, CYP3A4 is known to be a major enzyme in the metabolism of many benzodiazepines.[2]

Major Metabolites in Preclinical Models

The principal metabolites of this compound identified in preclinical studies, particularly in rats, are pharmacologically active benzodiazepines themselves. The metabolic cascade leads to the formation of:

-

Temazepam: Formed through the hydrolysis of the carbamoyl ester linkage of Camazepam.

-

Oxazepam: A subsequent metabolite of Temazepam.

-

Hydroxy Camazepam: A product of the hydroxylation of the parent compound.

In rats and mice, the plasma concentrations of these active metabolites are notably higher compared to those observed in dogs and monkeys, indicating significant species differences in the metabolic profile.[3]

The metabolic pathway can be visualized as a series of sequential and parallel reactions.

Quantitative Analysis of this compound Metabolism

Detailed quantitative data on the plasma concentration-time profiles of this compound and its individual metabolites in preclinical models are limited in the publicly available literature. However, existing studies provide some key pharmacokinetic parameters for racemic Camazepam, which can offer insights into the disposition of the (R)-enantiomer.

Table 1: Pharmacokinetic Parameters of Camazepam in Preclinical Models

| Species | Route of Administration | Elimination Half-life (t½) | Reference |

| Mice | Intravenous | 0.73 hours | [3] |

| Rats | Intravenous | 1.3 hours | [3] |

| Dogs | Intravenous | 5.3 hours | [3] |

Note: The data above pertains to racemic Camazepam. Studies indicate that this compound is eliminated more rapidly than (S)-Camazepam.

One study measured the plasma levels of Camazepam and its active metabolites, Temazepam and Oxazepam, in rats at various time points after oral administration.[4] While specific concentrations for the (R)-enantiomer were not provided, the study highlighted the significant presence of the active metabolites.

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical evaluation of this compound metabolism.

In Vitro Metabolism Studies using Liver Microsomes

These studies are crucial for identifying the primary metabolic pathways and the enzymes involved.

Experimental Workflow:

Protocol Details:

-

Microsome Preparation: Liver microsomes are typically prepared from preclinical species (e.g., Sprague-Dawley rats) by differential centrifugation of liver homogenates.

-

Incubation: this compound is incubated with the prepared liver microsomes in the presence of an NADPH-generating system (which is essential for CYP450 enzyme activity) at 37°C.

-

Sample Analysis: The reaction is terminated, and the mixture is analyzed to identify and quantify the metabolites formed.

In Vivo Pharmacokinetic Studies

These studies provide data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole-animal model.

Experimental Workflow:

Protocol Details:

-

Animal Models: Male Sprague-Dawley rats are a commonly used preclinical model.

-

Drug Administration: this compound is administered via a specific route, such as oral gavage or intravenous injection.

-

Sample Collection: Blood samples are collected at predetermined time points. Plasma is then separated for analysis.

-

Bioanalysis: Plasma samples are processed to extract the drug and its metabolites, which are then quantified using a validated analytical method.

Analytical Methodologies

A variety of analytical techniques are employed to identify and quantify this compound and its metabolites in biological matrices.

Table 2: Analytical Methods for Camazepam and its Metabolites

| Technique | Description | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. Often coupled with UV or mass spectrometry detectors. | Quantification of Camazepam and its metabolites in plasma and brain tissue.[5][6] | [5][6] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful analytical method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample. | Confirmation and quantification of benzodiazepine metabolites in urine and blood.[7][8] | [7][8] |

| Thin-Layer Chromatography (TLC) | A chromatography technique used to separate non-volatile mixtures. | Characterization of Camazepam metabolites in rat plasma. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A spectroscopic technique to observe local magnetic fields around atomic nuclei. | Structural elucidation of isolated metabolites. |

Sample Preparation:

Prior to analysis, biological samples typically undergo a preparation step to remove interfering substances and concentrate the analytes. Common techniques include:

-

Solid-Phase Extraction (SPE): A sample preparation process by which compounds that are dissolved or suspended in a liquid mixture are separated from other compounds in the mixture according to their physical and chemical properties.[5]

-

Liquid-Liquid Extraction (LLE): A method to separate compounds based on their relative solubilities in two different immiscible liquids, usually water and an organic solvent.[7]

Conclusion

The metabolism of this compound in preclinical models is characterized by enantioselective biotransformation, primarily through hydroxylation and demethylation of its N,N-dimethylcarbamoyloxy side chain. These metabolic pathways lead to the formation of pharmacologically active metabolites, including Temazepam and Oxazepam. While the qualitative aspects of this compound metabolism are reasonably well-understood, there is a need for more detailed quantitative data on the formation and disposition of its individual metabolites in various preclinical species. Such data would be invaluable for refining pharmacokinetic/pharmacodynamic models and improving the translation of preclinical findings to clinical drug development. Future research should focus on obtaining comprehensive pharmacokinetic profiles of this compound and its key metabolites to fully elucidate its metabolic fate.

References

- 1. Enantioselective metabolism of camazepam by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Species differences in the disposition and metabolism of camazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RELATION BETWEEN TIME COURSES OF PHARMACOLOGICAL EFFECTS AND OF PLASMA LEVELS OF CAMAZEPAM AND ITS ACTIVE METABOLITES IN RATS [jstage.jst.go.jp]

- 5. Simultaneous analysis of diazepam and its metabolites in rat plasma and brain tissue by HPLC-UV and SPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Camazepam: A Technical Guide for Basic Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Camazepam is the dextrorotatory enantiomer of the benzodiazepine Camazepam. Like other benzodiazepines, it exerts its effects through the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Camazepam itself is a dimethyl carbamate ester of temazepam, a metabolite of diazepam.[1][2] While racemic Camazepam is known for its prominent anxiolytic properties with comparatively weaker anticonvulsant, hypnotic, and skeletal muscle relaxant effects, the isolated (R)-enantiomer exhibits distinct pharmacological characteristics that make it a subject of interest for basic neuroscience research.[1][2]

This technical guide provides an in-depth overview of this compound, focusing on its core pharmacology, available quantitative data, and detailed experimental protocols relevant to its investigation in a neuroscience research setting.

Core Pharmacology

Mechanism of Action

This compound acts as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site, a distinct site from the GABA binding site, located at the interface of the α and γ subunits of the GABA-A receptor.[3] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization results in an inhibitory effect on neurotransmission.

Enantioselective Properties

Research has demonstrated significant differences between the enantiomers of Camazepam:

-

Receptor Affinity: (+)-Camazepam, presumed to be the (R)-enantiomer, exhibits a 14-fold higher affinity for the benzodiazepine receptor compared to the (-)-enantiomer.[4][5] This suggests that the pharmacological activity of racemic Camazepam is predominantly driven by the (R)-enantiomer.

-

Metabolism: The metabolism of Camazepam is enantioselective. The (R)-enantiomer is metabolized at a faster rate than the (S)-enantiomer by human and rat liver microsomes.[1][4] This difference in metabolic rate is an important consideration for pharmacokinetic and pharmacodynamic studies.

Data Presentation

Receptor Binding Affinity

| Compound | Relative Receptor Affinity | Reference |

| (+)-Camazepam | 14-fold higher than (-)-Camazepam | [4][5] |

| (-)-Camazepam | 14-fold lower than (+)-Camazepam | [4][5] |

Pharmacokinetic Parameters

Pharmacokinetic data for the individual enantiomers of Camazepam are limited. However, studies on racemic Camazepam provide some insights. Following oral administration, Camazepam is almost completely absorbed with a bioavailability of approximately 90% in humans.[2] It is extensively metabolized in the liver into several metabolites, including the active metabolites temazepam and oxazepam.[6][7] The half-life of racemic Camazepam in dogs has been reported to be between 6.4 and 10.5 hours.[2] Given the enantioselective metabolism, it is expected that the pharmacokinetic profiles of (R)- and (S)-Camazepam would differ.

Experimental Protocols

The following protocols are adapted from established methodologies for the study of benzodiazepines and can be applied to the investigation of this compound.

In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for GABA-A receptors.

Objective: To determine the Ki of this compound for the benzodiazepine binding site on GABA-A receptors.

Materials:

-

[3H]-Flunitrazepam (radioligand)

-

This compound

-

Unlabeled Flunitrazepam (for non-specific binding)

-

Rat or mouse whole brain membranes (source of GABA-A receptors)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize whole brains in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the pellet and centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in buffer to a protein concentration of 1-2 mg/mL.

-

Assay Setup: In triplicate, prepare tubes containing:

-

Total Binding: [3H]-Flunitrazepam and buffer.

-

Non-specific Binding: [3H]-Flunitrazepam and a saturating concentration of unlabeled Flunitrazepam.

-

Competition: [3H]-Flunitrazepam and varying concentrations of this compound.

-

-

Incubation: Add the brain membrane preparation to all tubes. Incubate at 4°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol outlines the procedure for recording GABA-A receptor-mediated currents in cultured neurons to assess the functional effects of this compound.

Objective: To characterize the modulatory effect of this compound on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).

Materials:

-

Primary neuronal culture (e.g., hippocampal or cortical neurons)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

-

GABA

-

This compound

-

Patch-clamp amplifier and data acquisition system

-

Microscope

-

Micromanipulator

-

Borosilicate glass pipettes

Procedure:

-

Cell Culture: Plate neurons on coverslips and culture for 7-14 days.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.

-

Whole-Cell Configuration: Obtain a gigaohm seal on a neuron and rupture the membrane to achieve whole-cell configuration.

-

Recording: Clamp the neuron at a holding potential of -60 mV.

-

GABA Application: Apply a sub-maximal concentration of GABA to elicit an inward chloride current.

-

Drug Application: Co-apply GABA with varying concentrations of this compound and record the potentiation of the GABA-evoked current.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Plot the percentage potentiation against the this compound concentration to determine the EC50.

In Vivo Behavioral Assay: Elevated Plus-Maze

This protocol describes the use of the elevated plus-maze to assess the anxiolytic-like effects of this compound in rodents.

Objective: To evaluate the anxiolytic potential of this compound.

Materials:

-

Elevated plus-maze apparatus (two open arms and two closed arms)

-

Rodents (mice or rats)

-

This compound

-

Vehicle (e.g., saline with Tween 80)

-

Video tracking system

Procedure:

-

Apparatus Setup: Place the elevated plus-maze in a quiet, dimly lit room.

-

Animal Habituation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before testing.

-

Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

-

Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

-

Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect. Compare the results between the this compound and vehicle groups using appropriate statistical tests.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow for In Vitro Receptor Binding Assay

Caption: Workflow for the in vitro receptor binding assay.

Logical Relationship of Benzodiazepine Effects

Caption: Pharmacological effects of benzodiazepines like this compound.

References

- 1. Enantiomer resolution of camazepam and its derivatives and enantioselective metabolism of camazepam by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. [Racemation of the benzodiazepines camazepam and ketazolam and receptor binding of enantiomers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Convenient synthesis of some optically active 1,4-benzodiazepin-2,5-diones | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for (R)-Camazepam Administration in Rodent Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the administration of (R)-Camazepam in rodent models for preclinical research. Camazepam, a benzodiazepine, exhibits stereospecific properties, with the (R)-enantiomer demonstrating distinct pharmacological characteristics. These application notes compile available data on the pharmacokinetics and pharmacodynamics of Camazepam, offering a foundational protocol for its use in laboratory settings. Due to the limited availability of public data specifically on the (R)-enantiomer, this protocol is derived from studies on racemic Camazepam and general principles of benzodiazepine administration in rodents. Researchers should consider this a baseline for developing more refined, study-specific protocols.

Introduction

Camazepam is a benzodiazepine derivative with anxiolytic, anticonvulsant, muscle relaxant, and hypnotic properties.[1] Like other benzodiazepines, it exerts its effects by modulating the GABA-A receptor.[1] Camazepam is a chiral molecule, and studies have indicated that its enantiomers possess different affinities for the benzodiazepine receptor and may be metabolized at different rates.[2][3] Specifically, (+)-Camazepam has been shown to have a 14-fold higher affinity for the benzodiazepine receptor than its (-)-enantiomer.[3] Furthermore, in vitro studies with human liver microsomes have demonstrated that the (R)-enantiomer of Camazepam is metabolized more rapidly than the (S)-enantiomer.[2] These stereospecific differences highlight the importance of studying the individual enantiomers to elucidate their precise pharmacological profiles.

This protocol provides a comprehensive guide for the preparation and administration of this compound to rodent models, summarizing key quantitative data and outlining experimental methodologies.

Data Presentation

Table 1: Pharmacokinetic Parameters of Racemic Camazepam in Rodents

| Parameter | Rat | Mouse | Citation |

| Route of Administration | Intravenous (IV) | Intravenous (IV) | [4] |

| Dosage | 5 mg/kg | 5 mg/kg | [4] |

| Peak Blood Level | ~0.9 µg/mL | ~0.6 µg/mL | [4] |

| Peak Brain Level | ~1.5 µg/g | ~0.8 µg/g | [4] |

| Apparent Blood Half-life | 20 minutes | 9 minutes | [4] |

Table 2: Receptor Binding Affinity of Camazepam Enantiomers

| Enantiomer | IC50 (Displacement of ³H-Flunitrazepam) | Receptor Affinity Comparison | Citation |

| (+)-Camazepam | Lower (Higher Affinity) | 14-fold higher than (-)-enantiomer | [3] |

| (-)-Camazepam | Higher (Lower Affinity) | [3] |

Note: The specific IC50 values were not provided in the abstract.

Experimental Protocols

Preparation of this compound Solution

Materials:

-

This compound powder

-

Vehicle (e.g., sterile saline, 10% Tween 80 in sterile water, or a solution of 5% ethanol, 5% Tween 80, and 90% sterile saline)

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Accurately weigh the required amount of this compound powder.

-

In a sterile vial, add a small amount of the chosen vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while continuously vortexing to ensure complete dissolution.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

-

Visually inspect the solution for any particulate matter. If present, filter through a 0.22 µm syringe filter.

-

Prepare fresh solutions on the day of the experiment.

Administration to Rodent Models

Animal Models:

-

Male or female rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6, Swiss Webster) of appropriate age and weight for the study.

-

Animals should be acclimated to the laboratory environment for at least one week before the experiment.

Routes of Administration:

-

Intraperitoneal (IP) Injection: A common route for systemic administration. The injection volume should typically not exceed 10 mL/kg for rats and 20 mL/kg for mice.

-

Oral Gavage (PO): For studying oral bioavailability and effects.

-

Intravenous (IV) Injection: For rapid delivery and precise control over blood concentrations. Requires technical expertise.

-

Subcutaneous (SC) Injection: For slower, more sustained absorption.

Dosage Considerations:

-

Based on studies with racemic Camazepam and other benzodiazepines, a starting dose range of 1-10 mg/kg can be considered.

-

Given the higher receptor affinity of the (+)-enantiomer, it is advisable to start with lower doses for this compound and perform a dose-response study to determine the optimal dose for the desired effect.[3]

Procedure (Example: IP Injection):

-

Gently restrain the animal.

-

Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Insert a 25-27 gauge needle at a 15-20 degree angle.

-

Aspirate to ensure no fluid is drawn back, indicating proper placement in the peritoneal cavity.

-

Inject the this compound solution slowly.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions.

Behavioral and Pharmacological Assessment

Following administration, various behavioral and physiological parameters can be assessed to characterize the effects of this compound.

Commonly Used Tests:

-

Elevated Plus Maze (EPM): To assess anxiolytic-like effects.

-

Open Field Test (OFT): To evaluate locomotor activity and exploratory behavior.

-

Rotarod Test: To measure motor coordination and muscle relaxant effects.

-

Pentylenetetrazol (PTZ)-induced Seizure Test: To determine anticonvulsant activity.

Visualizations

Signaling Pathway of Benzodiazepines

Caption: Benzodiazepine Signaling Pathway

Experimental Workflow for Preclinical Assessment

Caption: Preclinical Experimental Workflow

References

- 1. Camazepam | C19H18ClN3O3 | CID 37367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enantiomer resolution of camazepam and its derivatives and enantioselective metabolism of camazepam by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Racemation of the benzodiazepines camazepam and ketazolam and receptor binding of enantiomers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [scielo.org.mx]

Application Note: Quantification of (R)-Camazepam in Human Plasma by HPLC-MS/MS

Abstract

This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative analysis of (R)-Camazepam in human plasma. The methodology utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The validation results demonstrate excellent linearity, precision, accuracy, and a low limit of quantification, making it well-suited for high-throughput laboratory settings.

Introduction

Camazepam is a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties. The (R)-enantiomer is one of the active forms of the drug. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for a validated HPLC-MS/MS method for this purpose.

Experimental

-

This compound reference standard

-

Diazepam-d5 (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 150 x 3.0 mm, 3 µm).[1]

-

Stock Solutions: Prepare stock solutions of this compound and Diazepam-d5 (IS) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration standards and quality control samples.

-

Internal Standard Working Solution: Prepare a working solution of Diazepam-d5 in 50% methanol at a concentration of 200 ng/mL.[1]

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the this compound working solutions into drug-free human plasma. The final concentrations for calibration standards may range from 0.5 to 300 ng/mL.[1] QC samples are typically prepared at low, medium, and high concentrations (e.g., 1.5, 100, and 240 ng/mL).[1]

The sample preparation is performed using a protein precipitation method.[2]

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the Diazepam-d5 internal standard working solution (200 ng/mL).[1]

-

Add 100 µL of acetonitrile to precipitate the plasma proteins.[2]

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

-

Transfer the supernatant to a clean vial for injection into the HPLC-MS/MS system.

HPLC-MS/MS Method

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 150 x 3.0 mm, 3 µm)[1] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile[3] |

| Flow Rate | 0.4 mL/min[1] |

| Injection Volume | 6 µL[1] |

| Column Temperature | 40 °C |

| Gradient Program | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 10 | 90 |

| 7.0 | 10 | 90 |

| 7.1 | 95 | 5 |

| 10.0 | 95 | 5 |

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 4.0 kV[3] |

| Source Temperature | 270 °C[4] |

| Desolvation Temp. | 375 °C[4] |

| Collision Gas | Argon |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | To be determined | To be determined | To be determined |

| Diazepam-d5 (IS) | 290.2 | 198.1 | 25 |

Note: The precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. A common transition for diazepam is 285.2 → 193.1.[1]

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.